molecular formula C9H17NO2 B8147571 (S)-tert-Butyl 2-amino-2-cyclopropylacetate

(S)-tert-Butyl 2-amino-2-cyclopropylacetate

Cat. No.: B8147571
M. Wt: 171.24 g/mol
InChI Key: KCUQSNWLGMSEOQ-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of 2-amino-2-cyclopropylacetic acid, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-2-cyclopropylacetate typically involves the esterification of 2-amino-2-cyclopropylacetic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-2-cyclopropylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-amino-2-cyclopropylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclopropylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-cyclopropylacetic acid
  • 2-Amino-2-cyclopropylethanol
  • 2-Amino-2-cyclopropylpropionic acid

Uniqueness

(S)-tert-Butyl 2-amino-2-cyclopropylacetate is unique due to the presence of the tert-butyl ester group, which imparts different physicochemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUQSNWLGMSEOQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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